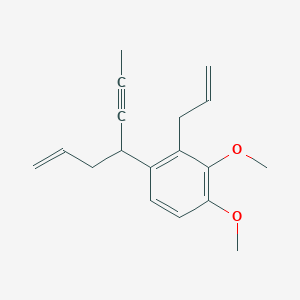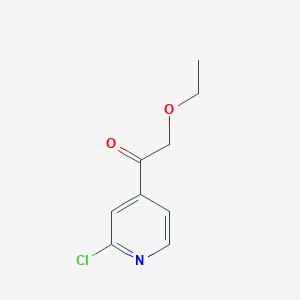![molecular formula C21H25FO2 B12612234 2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 920269-80-3](/img/structure/B12612234.png)
2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl carboxylic acid family. This compound is characterized by the presence of a fluorine atom at the 2-position, an octyl group at the 4’-position, and a carboxylic acid group at the 4-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-Fluoro-4-bromobiphenyl: This intermediate can be synthesized by the bromination of 2-fluorobiphenyl using bromine in the presence of a catalyst.
Grignard Reaction: The 2-Fluoro-4-bromobiphenyl is then reacted with magnesium to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is coupled with an octyl halide to introduce the octyl group at the 4’-position.
Carboxylation: The final step involves the carboxylation of the biphenyl derivative to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-biphenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.
2-Fluorobiphenyl-4-boronic acid: Another similar compound with a boronic acid group.
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a similar biphenyl structure but different functional groups.
Uniqueness
2-Fluoro-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties, and the combination of fluorine and carboxylic acid groups, which influence its reactivity and binding characteristics.
Eigenschaften
CAS-Nummer |
920269-80-3 |
|---|---|
Molekularformel |
C21H25FO2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-fluoro-4-(4-octylphenyl)benzoic acid |
InChI |
InChI=1S/C21H25FO2/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)19-14-13-18(21(23)24)15-20(19)22/h9-15H,2-8H2,1H3,(H,23,24) |
InChI-Schlüssel |
WJSJHHUQCNPEPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


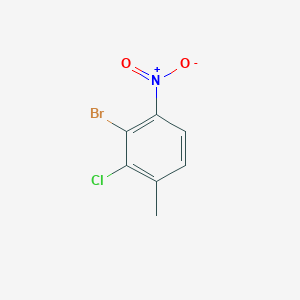
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)

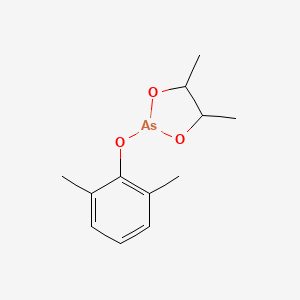

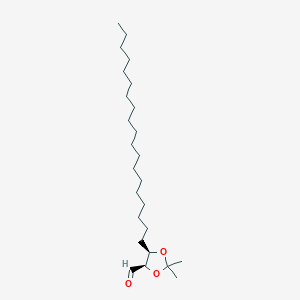
![Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-](/img/structure/B12612195.png)
![4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12612203.png)
![2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate](/img/structure/B12612204.png)
![N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12612213.png)
